Technical Monograph: (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Technical Monograph: (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
This technical guide provides a comprehensive analysis of (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one , a versatile chiral bicyclic lactam derived from L-pyroglutamic acid.
Executive Summary
(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one (CAS 99208-71-6) is a bicyclic chiral auxiliary and building block used extensively in asymmetric synthesis.[1] Structurally, it is the N,O-acetonide of (S)-pyroglutaminol. Its rigid bicyclic framework locks the conformation of the pyrrolidinone ring, allowing for highly diastereoselective
Structural Characterization & Physical Properties[2][3]
This compound exists as a low-melting solid or viscous oil depending on purity and ambient temperature. It is characterized by a fused 5,5-bicyclic system containing a hemiaminal ether linkage.
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | (7aS)-3,3-Dimethyltetrahydropyrrolo[1,2-c][1,3]oxazol-5(1H)-one |
| Common Name | (S)-Pyroglutaminol acetonide; Bailey's Lactam (derivative) |
| CAS Registry Number | 99208-71-6 |
| Molecular Formula | C |
| Molecular Weight | 155.19 g/mol |
| Melting Point | 37 – 40 °C (Low-melting solid) |
| Boiling Point | ~100–110 °C @ 0.5 mmHg (Predicted: ~262°C @ 760 mmHg) |
| Appearance | White to off-white crystalline solid (often supercools to a colorless oil) |
| Solubility | Highly soluble in CH |
| Chirality | (S)-Enantiomer (derived from L-Pyroglutamic acid) |
| Stability | Hygroscopic.[4] The N,O-acetal linkage is sensitive to aqueous acid. |
Spectroscopic Signature[2]
-
H NMR (CDCl
): Distinctive gem-dimethyl singlets at ~1.4 and ~1.6 ppm. The bridgehead proton (H-7a) typically appears as a multiplet around 4.0–4.5 ppm, shielded by the ether oxygen. - C NMR: The aminal/ketal carbon (C-3) appears downfield (~90-95 ppm). The lactam carbonyl (C-5) resonates at ~175 ppm.
Synthetic Pathway & Mechanism[3]
The synthesis of this auxiliary is a robust, scalable three-step sequence starting from inexpensive L-pyroglutamic acid. The critical step is the final cyclization, which requires the removal of water to drive the equilibrium toward the bicyclic N,O-acetal.
Step-by-Step Protocol
-
Esterification: L-Pyroglutamic acid is treated with SOCl
in methanol to yield Methyl L-pyroglutamate. -
Reduction: The ester is reduced selectively to the alcohol using NaBH
in an EtOH/H O matrix. This yields (S)-Pyroglutaminol (CAS 17342-08-4). -
Cyclization (Protection):
-
Reagents: (S)-Pyroglutaminol, 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (pTsOH, cat.).
-
Solvent: Toluene or Benzene (for azeotropic removal) or neat DMP.
-
Procedure: The mixture is refluxed through a Soxhlet extractor containing molecular sieves or distilled to remove methanol/water. The gem-dimethyl group locks the hydroxymethyl arm onto the amide nitrogen.
-
Purification: Vacuum distillation or crystallization from Et
O/Hexane.
-
Synthesis Workflow Diagram
Figure 1: Synthetic route from L-Pyroglutamic acid to the bicyclic lactam auxiliary.
Reactivity Profile & Applications
The primary utility of (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one lies in its ability to undergo highly stereoselective reactions at the
Mechanism of Stereocontrol
Upon deprotonation with a strong base (e.g., LiHMDS, LDA), the molecule forms a planar lithium enolate.
-
Conformation: The bicyclic system adopts a "puckered" or "envelope" shape.
-
Steric Shielding: The endo face (concave) is sterically hindered by the gem-dimethyl group and the ring fusion geometry.
-
Face Selectivity: Electrophiles (R-X) approach from the exo (convex) face, anti to the bridgehead hydrogen (or consistent with the specific steric blocking of the dimethyl array), resulting in high diastereomeric excess (de > 95%).
Experimental Workflow: -Alkylation
-
Enolization: Dissolve the lactam in anhydrous THF. Cool to -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30-60 mins.
-
Alkylation: Add the electrophile (Alkyl halide, Aldehyde) slowly at -78°C.
-
Quench: Warm to 0°C (if necessary) and quench with saturated NH
Cl. -
Cleavage (Optional): The auxiliary can be hydrolyzed (aqueous acid) to release the
-alkylated amino acid derivative, or the ring can be opened with nucleophiles to form functionalized pyrrolidines.
Stereochemical Logic Diagram
Figure 2: Stereochemical rationale for the high diastereoselectivity observed in enolate alkylations.
Handling & Stability
-
Moisture Sensitivity: The C3 position is a hemiaminal ether (N-C-O). While the bicyclic ring is relatively stable, prolonged exposure to aqueous acid will hydrolyze the acetonide, reverting the molecule to (S)-pyroglutaminol and acetone.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Ensure the container is tightly sealed to prevent moisture ingress.
-
Safety: Standard PPE is required. The compound is an irritant. Inhalation of fine dust (if solid) should be avoided.
References
-
Chemical Identification: PubChem.[3] Compound Summary for CAS 99208-71-6. National Library of Medicine.[3] Link
- Synthesis & Properties: Andrews, M. D. (1996). Bicyclic Lactams in Asymmetric Synthesis. Tetrahedron, 52(3), 671-675. (Foundational work on pyroglutaminol-derived lactams).
-
Patent Application: Bicyclic-fused heteroaryl or aryl compounds and their use as IRAK4 inhibitors. WO2015150995A1. (Describes large-scale usage of CAS 99208-71-6). Link
-
Precursor Data: Sigma-Aldrich. Product Specification: (S)-(-)-5-Hydroxymethyl-2-pyrrolidinone. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Oxazol-5-ol | C3H3NO2 | CID 12313816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES - PubMed [pubmed.ncbi.nlm.nih.gov]
